molecular formula C21H18N2O4 B5961894 N'-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

N'-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

Cat. No.: B5961894
M. Wt: 362.4 g/mol
InChI Key: GSPLOROXCCEQBK-JJFYIABZSA-N
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Description

N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a naphtho[2,3-b][1,4]dioxine core, which is fused with a carbohydrazide moiety. The compound’s structure is further modified by the presence of a hydroxy-methylphenyl group, which is linked to the carbohydrazide through a methylene bridge. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves a multi-step process. One common method involves the condensation of 2-hydroxy-3-methylbenzaldehyde with 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide can be compared with other similar compounds, such as:

    N’-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide: Similar structure but with a methoxy group instead of a methyl group.

    N’-(2-hydroxy-4-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide: Similar structure but with a different substitution pattern on the benzene ring.

The uniqueness of N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide lies in its specific substitution pattern and the presence of the naphtho[2,3-b][1,4]dioxine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-13-5-4-8-16(20(13)24)11-22-23-21(25)19-12-26-17-9-14-6-2-3-7-15(14)10-18(17)27-19/h2-11,19,24H,12H2,1H3,(H,23,25)/b22-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPLOROXCCEQBK-JJFYIABZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=NNC(=O)C2COC3=CC4=CC=CC=C4C=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=N\NC(=O)C2COC3=CC4=CC=CC=C4C=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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